2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a pyrano[4,3-b]pyridine scaffold. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The piperazine ring is then introduced through nucleophilic substitution reactions, and the final pyrano[4,3-b]pyridine scaffold is constructed via intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of functionalized compounds, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar inhibitory activity against TAK1.
IL-17A inhibitors: Compounds such as imidazo[1,2-b]pyridazines that inhibit IL-17A are used to treat autoimmune diseases like psoriasis and rheumatoid arthritis.
CDK4/6 inhibitors: Imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives are structurally similar and target CDK4/6 for cancer treatment.
Uniqueness
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer high selectivity and potency in inhibiting specific molecular targets. This makes it a valuable compound for developing targeted therapies with minimal off-target effects .
Properties
Molecular Formula |
C19H19N7O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N7O/c20-12-14-11-15-13-27-10-3-16(15)22-19(14)25-8-6-24(7-9-25)18-2-1-17-21-4-5-26(17)23-18/h1-2,4-5,11H,3,6-10,13H2 |
InChI Key |
POSQLTNIOBDNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN5C=CN=C5C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.